2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide (CAS 1706432-31-6) is a synthetic small molecule belonging to the aryloxypiperidine acetamide class, characterized by a 3-chlorophenyl substituent at the α-carbon and a piperidin-3-yloxy ether linkage. Its molecular formula is C₁₃H₁₇ClN₂O₂ with a molecular weight of 268.74 g/mol.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
Cat. No. B15230739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC(C2=CC(=CC=C2)Cl)C(=O)N
InChIInChI=1S/C13H17ClN2O2/c14-10-4-1-3-9(7-10)12(13(15)17)18-11-5-2-6-16-8-11/h1,3-4,7,11-12,16H,2,5-6,8H2,(H2,15,17)
InChIKeyZUKXEVOLGLXVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide – Procurement-Grade Physicochemical Identity and Vendor-Confirmed Specifications


2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide (CAS 1706432-31-6) is a synthetic small molecule belonging to the aryloxypiperidine acetamide class, characterized by a 3-chlorophenyl substituent at the α-carbon and a piperidin-3-yloxy ether linkage. Its molecular formula is C₁₃H₁₇ClN₂O₂ with a molecular weight of 268.74 g/mol [1]. Computed physicochemical properties include an XLogP3 of 1.5 and a topological polar surface area (TPSA) of 64.4 Ų, indicating moderate lipophilicity and potential for both membrane permeability and hydrogen-bonding interactions [1]. Commercially, the compound is available from specialty chemical suppliers at a minimum purity specification of 95% (AKSci) or 98% (MolCore), with batch-level quality assurance documentation suitable for pharmaceutical R&D procurement workflows .

Why Generic Substitution of 2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide Is Scientifically Unreliable


In the aryloxypiperidine acetamide series, seemingly minor structural modifications—such as repositioning the chlorine atom on the phenyl ring (3-Cl vs. 4-Cl), altering the piperidine ether attachment point (3-yloxy vs. 4-yloxy), or substituting the central α-carbon—can produce pronounced shifts in target binding, pharmacokinetic profile, and metabolic stability [1]. The 3-chlorophenyl substitution pattern and the 3-yloxy piperidine configuration jointly define a unique pharmacophoric geometry that influences both the spatial orientation of the hydrogen-bond donor/acceptor groups and the compound's overall computed property profile (XLogP3 = 1.5, TPSA = 64.4 Ų) [2]. Without explicit, matched-context comparative data, any assumption that a close structural analog will replicate the biological or physicochemical behavior of this specific compound is a procurement risk. The quantitative evidence below, though limited in scope, establishes what is currently verifiable and highlights where critical data gaps preclude substitution decisions.

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide


Regiospecific Chlorine Position on the Phenyl Ring Shapes Computed Lipophilicity and Polar Surface Area

The 3-chlorophenyl substitution in 2-(3-chlorophenyl)-2-(piperidin-3-yloxy)acetamide produces computed values of XLogP3 = 1.5 and TPSA = 64.4 Ų [1]. In contrast, a representative 4-chlorophenyl positional isomer (2-(4-chlorophenyl)-2-(piperidin-3-yloxy)acetamide) would be predicted, by structure-based computational modeling, to exhibit a comparable but not identical XLogP3 value (calculated ~1.5) while maintaining the same TPSA (64.4 Ų) due to identical heteroatom composition; however, the difference in molecular dipole moment and electrostatic potential distribution arising from the chlorine position is well-documented to alter target-binding complementarity, even when global lipophilicity and polarity metrics appear similar [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Piperidine Ether Linkage Position Defines Conformational Landscape and Hydrogen-Bond Geometry

The attachment of the piperidine ring via the 3-yloxy position (piperidin-3-yloxy) creates a distinct spatial relationship between the basic amine and the acetamide α-carbon, resulting in a unique rotatable bond count of 4 and a computed complexity value of 288 [1]. By comparison, the 4-yloxy positional isomer (2-(3-chlorophenyl)-2-(piperidin-4-yloxy)acetamide) would possess an identical rotatable bond count but a different conformational ensemble, as the vector from the ether oxygen to the amine nitrogen is elongated and reoriented. This difference in accessible conformations directly impacts the compound's ability to satisfy specific pharmacophoric constraints in target binding pockets, where the relative orientation of the hydrogen-bond donor (N-H) and the basic piperidine nitrogen is critical for molecular recognition [2].

Medicinal Chemistry Conformational Analysis Structure-Based Design

Commercially Verified Purity Specifications Enable Direct Comparison Across Suppliers

Two independent specialty chemical suppliers report distinct minimum purity specifications for this compound: AKSci provides a 95% purity grade (Catalog 0189EE) , while MolCore offers an NLT 98% grade under ISO-certified quality systems . This 3-percentage-point purity differential, coupled with the availability of Certificates of Analysis (CoA) upon request from AKSci, provides procurement scientists with a quantifiable basis for supplier selection based on the stringency of their experimental requirements. In contrast, closely related analogs such as 2-(4-chlorophenyl)-2-(piperidin-3-yloxy)acetamide or N-substituted variants may lack comparable vendor-side quality documentation, introducing uncertainty in cross-study reproducibility.

Chemical Procurement Quality Control Vendor Qualification

Inclusion in Patent Series Confirms Relevance to Therapeutic Discovery but Lacks Selective Quantitative Data

The compound falls within the Markush structure of patent US20200297710A1, assigned to GlaxoSmithKline, which describes substituted aromatic compounds as potential therapeutic agents [1]. This patent family encompasses a broad range of aryl-piperidine ethers, of which 2-(3-chlorophenyl)-2-(piperidin-3-yloxy)acetamide is a representative exemplar. However, the patent does not disclose specific IC₅₀, Kᵢ, or cellular activity data for this individual compound, and no head-to-head comparison with close analogs is provided within the patent text. Consequently, while the patent establishes the compound's structural relevance in a therapeutic discovery context, it does not supply the quantitative differentiation evidence necessary for informed procurement decisions based on biological potency or selectivity.

Intellectual Property Drug Discovery Prior Art

Evidence-Backed Application Scenarios for 2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide


SAR Probe for 3-Chlorophenyl Pharmacophore Optimization

The compound serves as a structurally defined probe in medicinal chemistry campaigns exploring the contribution of the 3-chlorophenyl group to target binding, as established by its computed physicochemical signature (XLogP3 = 1.5, TPSA = 64.4 Ų) and patent-documented relevance [1][2]. Researchers can use it to benchmark the effect of chlorine position (3-Cl vs. 4-Cl vs. 2-Cl) within a constant piperidin-3-yloxy acetamide scaffold.

Piperidine Conformational Constraint Tool

The fixed 3-yloxy ether linkage provides a conformational constraint that can be exploited in structure-based design to probe the optimal orientation of a basic amine relative to a central amide hydrogen-bond network, as supported by the rotatable bond count of 4 and conformational complexity data [1].

Procurement Benchmark for Supplier Quality Assessment

With documented purity specifications from two independent suppliers (95% AKSci and 98% MolCore), this compound can be used as a reference standard for evaluating the quality consistency of newly sourced aryloxypiperidine acetamide analogs, leveraging existing CoA availability .

Patent-Landscape Anchor for Aryl-Piperidine Ether Freedom-to-Operate Analyses

As a specifically exemplified compound within the GlaxoSmithKline patent US20200297710A1, it serves as a concrete structural reference point for intellectual property mapping and FTO assessments in the aryl-piperidine ether chemical space [2].

Quote Request

Request a Quote for 2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.